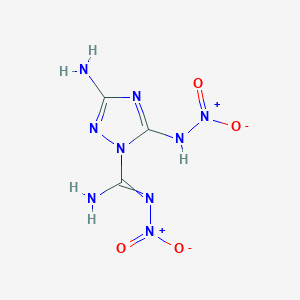
3-Amino-N'-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of multiple functional groups, including amino, nitro, and nitroamino groups, which contribute to its unique chemical properties and reactivity. Triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or nitrating agents introduce nitro groups into the triazole ring.
Amination: Amino groups are introduced through nucleophilic substitution reactions using amines or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of triazole-based compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: The compound is investigated for its use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the development of advanced materials, such as energetic materials and polymers, due to its high nitrogen content and stability.
Wirkmechanismus
The mechanism of action of 3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The nitro and amino groups play a crucial role in these interactions, facilitating binding to target molecules and disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar structural features but lacking the nitro and nitroamino groups.
5-Nitro-1H-1,2,4-triazole-3-amine: Another triazole derivative with a nitro group, but without the additional nitroamino and carboximidamide groups.
Uniqueness
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide is unique due to the presence of multiple functional groups that confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring high reactivity and specificity.
Eigenschaften
CAS-Nummer |
406672-82-0 |
|---|---|
Molekularformel |
C3H5N9O4 |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
3-amino-5-nitramido-N'-nitro-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C3H5N9O4/c4-1-6-3(9-12(15)16)10(7-1)2(5)8-11(13)14/h(H2,5,8)(H3,4,6,7,9) |
InChI-Schlüssel |
VQFFSRAGCHRJHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN(C(=N1)N[N+](=O)[O-])C(=N[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


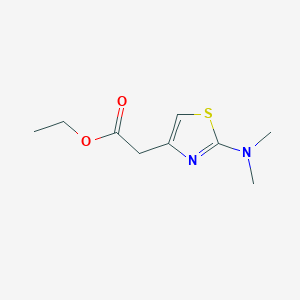
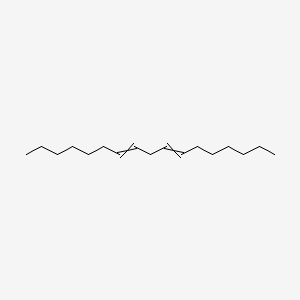
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
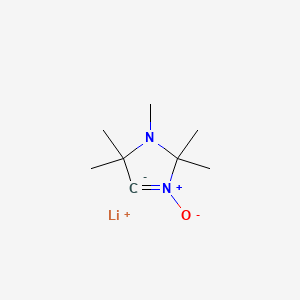

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
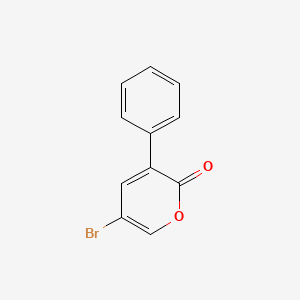
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
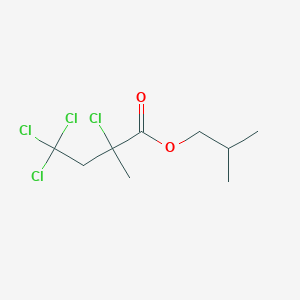
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
